5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
The compound 5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a derivative of the 1,5-benzodiazepin-2-one scaffold, characterized by a seven-membered diazepine ring fused to a benzene ring. The core structure features two nitrogen atoms (positions 1 and 5) and a carbonyl group at position 2. Key substituents include a methyl group at position 4 and a 4-bromophenylsulfonyl group at position 3.
Properties
IUPAC Name |
5-(4-bromophenyl)sulfonyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-11-10-16(20)18-14-4-2-3-5-15(14)19(11)23(21,22)13-8-6-12(17)7-9-13/h2-9,11H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCVZUPWTBQQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Bromophenyl Sulfonyl Group: The bromophenyl sulfonyl group is introduced via a sulfonylation reaction. This involves the reaction of the benzodiazepine core with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Methylation: The final step involves the methylation of the benzodiazepine core, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the benzodiazepine core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the bromophenyl sulfonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl sulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzodiazepine core.
Reduction: Reduced forms of the bromophenyl sulfonyl group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential pharmacological activities. Benzodiazepines are known for their effects on the central nervous system, and derivatives like this one are investigated for their potential as anxiolytics, sedatives, and anticonvulsants.
Medicine
In medicine, research focuses on the therapeutic potential of this compound. Its structure suggests it could interact with GABA receptors, similar to other benzodiazepines, making it a candidate for the development of new anxiolytic or sedative drugs.
Industry
Industrially, this compound could be used in the development of pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one likely involves interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, leading to increased neuronal inhibition and producing calming effects.
Molecular Targets and Pathways
GABA_A Receptors: The primary target, where the compound binds to the receptor and enhances GABA’s inhibitory effects.
Neuronal Pathways: Modulation of neuronal pathways involved in anxiety, sedation, and seizure control.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,5-benzodiazepin-2-one core is a versatile scaffold modified for diverse applications. Below is a detailed comparison with structurally related compounds:
Substituent Effects on Pharmacological Activity
5-Benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Substituents : Benzoyl group at position 5, methyl at position 4.
- Activity : Exhibited anti-HIV-1 reverse transcriptase (RT) activity, with IC50 values ranging from 12–45 μM. The benzoyl group was critical for binding to the RT active site .
- Structural Insights : Crystallographic studies revealed planar geometry, with the benzoyl group participating in π-π stacking interactions with viral enzyme residues .
5-Ethoxalyl-4-methyl-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one
- Substituents : Ethoxalyl group at position 5, methyl at position 4.
- Activity : Demonstrated anxiolytic effects in rodent models (e.g., four-plate test) via modulation of adrenergic pathways. The ethoxalyl group enhanced solubility and bioavailability compared to bulkier substituents .
5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Substituents : 3-Methylbenzoyl at position 5, methyl at position 4.
- Structural Insights : Hirshfeld surface analysis showed C–H···O hydrogen bonds between the carbonyl and methyl groups, stabilizing the crystal lattice .
Electronic and Steric Modifications
- Sulfonyl vs. This could enhance interactions with nucleophilic residues in biological targets .
- Bromine vs. Methyl/Phenyl Substituents : The 4-bromophenyl group introduces steric hindrance and higher lipophilicity (logP ~3.2 estimated) compared to methyl (logP ~1.8) or phenyl (logP ~2.5) groups, influencing membrane permeability and target binding .
Crystallographic and Computational Data
Biological Activity
The compound 5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a member of the benzodiazepine class, known for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with appropriate amines or other nucleophiles under controlled conditions. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure. The molecular formula is , with a melting point range of 148–150 °C.
Antimicrobial Properties
Research indicates that compounds with similar sulfonyl groups exhibit significant antimicrobial activity. For instance, derivatives of benzodiazepines have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The presence of the bromine atom in the structure may enhance this antimicrobial effect .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that certain derivatives exhibit strong inhibitory activity against these enzymes, with IC50 values significantly lower than those of standard reference compounds . This suggests potential applications in treating conditions like Alzheimer's disease and urea cycle disorders.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazepine derivatives. Compounds containing the benzodiazepine core have been associated with antiproliferative effects in various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized benzodiazepine derivatives revealed that those containing the sulfonyl moiety exhibited enhanced antibacterial properties. The most potent compound demonstrated an IC50 value against Bacillus subtilis comparable to established antibiotics .
Case Study 2: AChE Inhibition
In a pharmacological evaluation, several derivatives were tested for AChE inhibition. One compound showed an IC50 value of 2.14 µM, indicating strong potential as a therapeutic agent for neurodegenerative diseases .
Research Findings Summary
The biological activities of This compound can be summarized as follows:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
